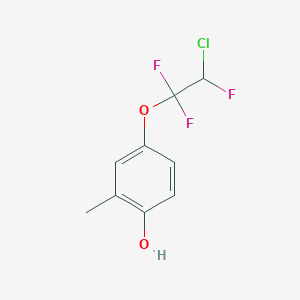
4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol" is a chemical of interest due to its structural features, which include a phenolic hydroxyl group, a methyl substituent on the aromatic ring, and a trifluoroethoxy group with a chlorine atom. This structure suggests potential reactivity and utility in various chemical contexts, such as pharmaceuticals, materials science, and environmental chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including etherification, reduction, diazotization, and hydrolysis, as seen in the synthesis of 4-(2,4-dichlorophenoxy)phenol . Efficient multigram syntheses of similar compounds, such as 4-(2-chloroethoxy)phenol, have been achieved starting from 4-hydroxybenzaldehyde . These methods could potentially be adapted for the synthesis of "4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol" by selecting appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of compounds with similar functional groups has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide detailed information about the conformation and configuration of the molecule, which is crucial for understanding its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Compounds with chloro and methoxy substituents on an aromatic ring can undergo various chemical reactions. For instance, the electrochemical reduction of methyl triclosan leads to the cleavage of C-Cl and C-O bonds, resulting in a variety of products . Similarly, the chlorination of substituted phenols can yield chlorocyclohexadienones . These reactions highlight the potential reactivity of the chloro and ether groups in "4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol."
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be influenced by the presence of substituents such as trifluoromethyl groups. For example, fluorinated polyimides derived from diamines with trifluoromethyl substituents exhibit good solubility in polar organic solvents and outstanding thermal and mechanical properties . These properties are relevant when considering the potential applications of "4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol" in materials science.
Scientific Research Applications
Sorption of Phenolic Compounds to Environmental Materials
Phenoxy herbicides, which share structural similarities with phenolic compounds, demonstrate significant sorption behaviors to soil, organic matter, and minerals. Research indicates that soil organic matter and iron oxides are relevant sorbents for these compounds, suggesting potential environmental applications for remediation and pollution control strategies (Werner, Garratt, & Pigott, 2012).
Environmental and Health Impacts of Phenolic Compounds
The occurrence, toxicity, and degradation of triclosan, a chlorinated phenolic compound, have been extensively reviewed, highlighting its widespread presence in the environment and potential human health risks. This research underlines the importance of monitoring and mitigating the environmental impacts of phenolic compounds (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Fluorescent Chemosensors Based on Phenolic Compounds
4-Methyl-2,6-diformylphenol, a phenolic compound, serves as a platform for developing chemosensors. These chemosensors have applications in detecting various analytes, including metal ions and neutral molecules, showcasing the versatility of phenolic structures in analytical chemistry and environmental monitoring (Roy, 2021).
Treatment of Wastewater Containing Phenolic Compounds
The pesticide production industry's wastewater, which includes phenolic compounds, poses environmental challenges. Biological processes and activated carbon have been shown to effectively remove these pollutants, highlighting the significance of phenolic compounds in industrial wastewater management (Goodwin, Carra, Campo, & Soares, 2018).
Bioactivities and Pharmacological Properties
Chlorogenic acid, a phenolic compound, exhibits a wide range of bioactivities, including antioxidant, antibacterial, and hepatoprotective effects. This underscores the potential therapeutic applications of phenolic compounds in addressing various health issues (Naveed et al., 2018).
Safety And Hazards
Sigma-Aldrich provides “4-(2-Chloro-1,1,2-trifluoroethoxy)-benzoic acid” and “Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate” as part of a collection of rare and unique chemicals . They do not collect analytical data for these products, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .
properties
IUPAC Name |
4-(2-chloro-1,1,2-trifluoroethoxy)-2-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O2/c1-5-4-6(2-3-7(5)14)15-9(12,13)8(10)11/h2-4,8,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUZWDWYEGWODV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C(F)Cl)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562846 |
Source


|
| Record name | 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol | |
CAS RN |
129670-05-9 |
Source


|
| Record name | 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

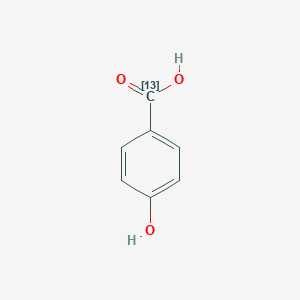
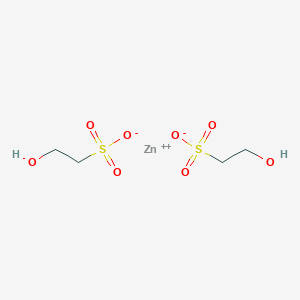

![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)

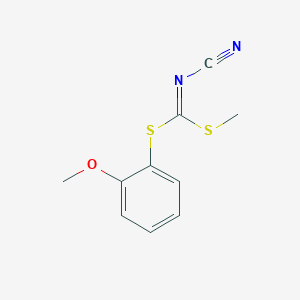

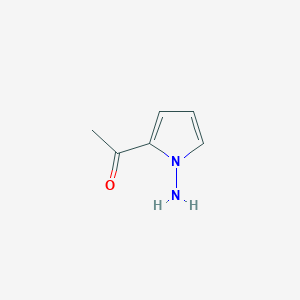
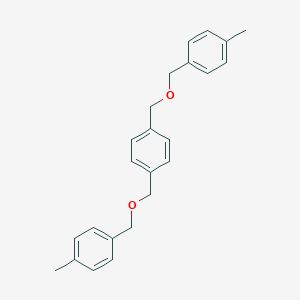
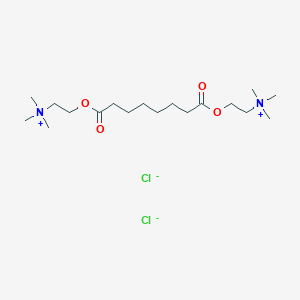
![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)
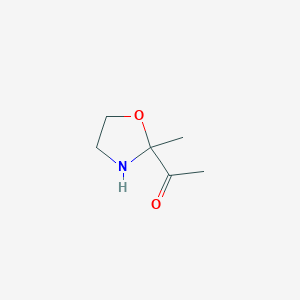
![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)
![N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B137985.png)